2,3-Dimethylfuro[3,2-c]pyridin-4(5H)-one
CAS No.:
Cat. No.: VC20179928
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9NO2 |
|---|---|
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | 2,3-dimethyl-5H-furo[3,2-c]pyridin-4-one |
| Standard InChI | InChI=1S/C9H9NO2/c1-5-6(2)12-7-3-4-10-9(11)8(5)7/h3-4H,1-2H3,(H,10,11) |
| Standard InChI Key | WYJVXOSPQJITJP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=C1C(=O)NC=C2)C |
Introduction
Structural Characteristics and Nomenclature
Table 1: Key Molecular Descriptors
Synthetic Methodologies
Primary Synthesis Route
The most cited pathway involves a Curtius rearrangement followed by cyclization ( , ):
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Starting material: 3-(4,5-Dimethyl-2-furyl)propenoic acid.
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Azide formation: Conversion to acid azide using diphenyl phosphoryl azide (DPPA).
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Cyclization: Thermal rearrangement at 240°C in Dowtherm yields 2,3-dimethyl-5H-furo[3,2-c]pyridin-4-one.
Table 2: Reaction Conditions and Yields
Alternative Pathways
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Methylation: Reaction of pyridone intermediates with methyl iodide introduces additional methyl groups ( ).
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Bromination: NBS in acetonitrile yields 7-bromo derivatives (e.g., 7-bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one, ).
Physicochemical Properties
Table 3: NMR and IR Signatures
Reactivity and Functionalization
Electrophilic Substitution
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Chlorination: POCl₃ at 120°C replaces the 4-ketone with chlorine ( , ).
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Thionation: P₄S₁₀ converts the ketone to a thione (δ 192.3 ppm in ¹³C NMR, ).
Nucleophilic Additions
Biological and Industrial Relevance
Industrial Applications
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Building block: Used in synthesizing fused heterocycles for material science ( ).
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Scalability: POCl₃-mediated reactions are air-tolerant, enabling large-scale production ( ).
| Parameter | Recommendation | Source |
|---|---|---|
| PPE | Gloves, goggles, respirator | , |
| Storage | Inert atmosphere, moisture-free | |
| Disposal | Incineration with scrubbers |
Future Directions
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